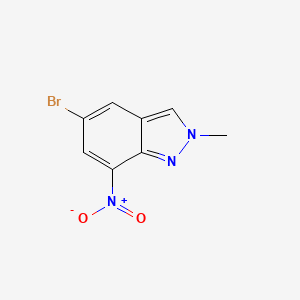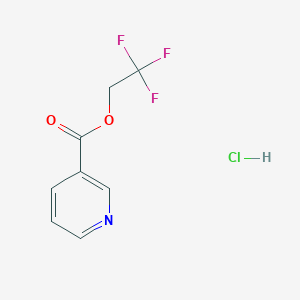
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride
描述
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride: is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride typically involves the reaction of pyridine-3-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoroethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products depend on the specific conditions but may include oxidized or reduced forms of the original compound.
Coupling Reactions:
科学研究应用
Chemistry: 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is used as a building block in organic synthesis. Its unique properties make it valuable for the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its stability and reactivity make it a useful tool for probing biochemical pathways.
Medicine: The compound has potential applications in drug discovery and development. Fluorinated compounds are often more metabolically stable and can exhibit improved pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride involves its interaction with molecular targets through its fluorinated and pyridine moieties. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridine ring can participate in various chemical interactions. These combined effects can modulate biochemical pathways and influence the compound’s overall activity.
相似化合物的比较
2-Fluoropyridine: Another fluorinated pyridine with similar reactivity but different physical properties.
3,3,3-Trifluoro-2-hydroxypropyl pyridine: A compound with a trifluoroethyl group and a hydroxyl group, offering different reactivity and applications.
2,2,2-Trifluoroethyl benzene: A non-pyridine analog with similar fluorinated properties but different chemical behavior.
Uniqueness: 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is unique due to the combination of its trifluoroethyl group and pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry.
属性
IUPAC Name |
2,2,2-trifluoroethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDJNJNDQLFUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


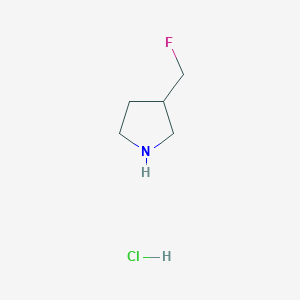
![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)
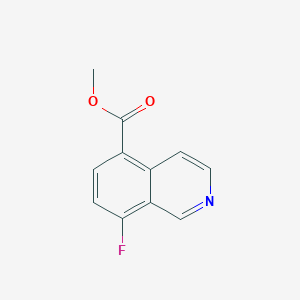
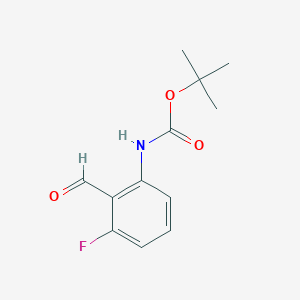
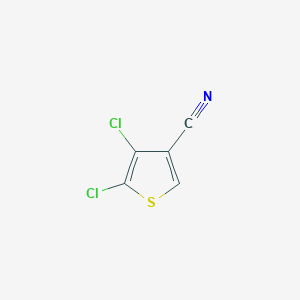
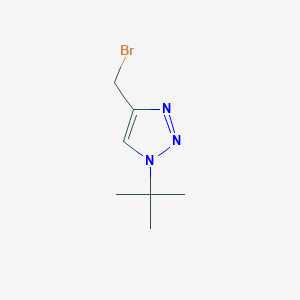
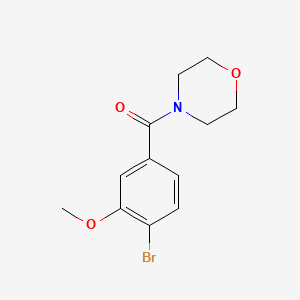
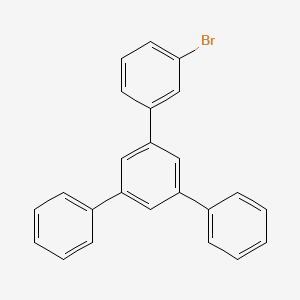
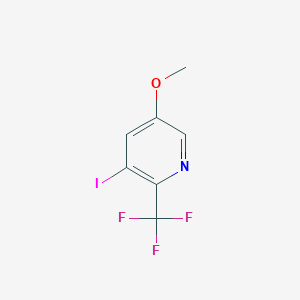
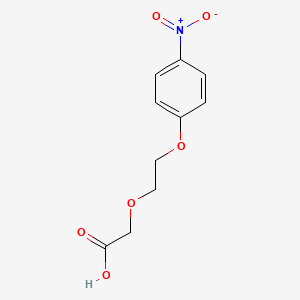
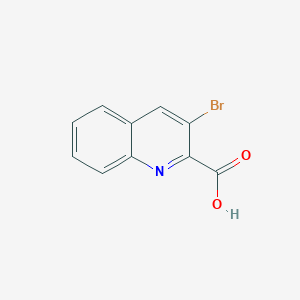
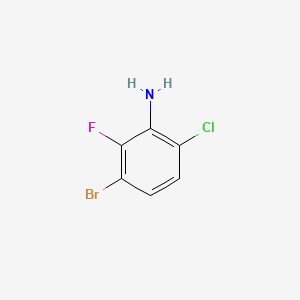
![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)
